Ethyl 2-(isobutyramido)thiazole-4-carboxylate
CAS No.: 737822-96-7
Cat. No.: VC4786872
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 737822-96-7 |
---|---|
Molecular Formula | C10H14N2O3S |
Molecular Weight | 242.29 |
IUPAC Name | ethyl 2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C10H14N2O3S/c1-4-15-9(14)7-5-16-10(11-7)12-8(13)6(2)3/h5-6H,4H2,1-3H3,(H,11,12,13) |
Standard InChI Key | DKZVXZMRTPLYGA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C(C)C |
Introduction
Structural and Chemical Properties
Ethyl 2-(isobutyramido)thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecule features an ethyl ester at the 4-position and an isobutyramido group at the 2-position, contributing to its unique electronic and steric properties. Its molecular formula is , with a molecular weight of 242.30 g/mol .
Key Structural Features:
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Thiazole Core: The heterocyclic ring confers aromaticity and dipole interactions, enabling binding to biological targets.
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Isobutyramido Group: The branched alkyl chain enhances lipophilicity, influencing pharmacokinetic properties .
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Ethyl Ester: A hydrolytically labile group that facilitates prodrug strategies or further functionalization .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Thiazole Ring Formation: Ethyl bromopyruvate reacts with thiourea under alkaline conditions to yield ethyl 2-aminothiazole-4-carboxylate .
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Acylation: The amine intermediate is treated with isobutyryl chloride in dichloromethane (DCM) or ethanol, using pyridine (10 eq.) or triethylamine (4 eq.) to neutralize HCl byproducts.
Optimized Reaction Conditions:
Parameter | Value |
---|---|
Solvent | DCM |
Temperature | 0°C → Room Temp |
Reaction Time | 6–12 hours |
Yield | 50–85% |
Industrial production employs continuous flow reactors to enhance purity and scalability.
Chemical Reactivity and Derivatives
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to form 2-(isobutyramido)thiazole-4-carboxylic acid, a precursor for peptide coupling .
Amide Functionalization
The isobutyramido group participates in:
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Nucleophilic Substitution: Reacts with alkyl halides to form secondary amides.
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Reductive Amination: Converts to tertiary amines using NaBH₃CN .
Notable Derivatives:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak appears at m/z 243.0771 (calculated: 243.0774), confirming the molecular formula .
Biological Activities
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 375 |
Pseudomonas aeruginosa | 375 |
Mechanistic studies attribute this activity to inhibition of UDP-N-acetylmuramate/L-alanine ligase, a key enzyme in bacterial cell wall synthesis .
Antitumor Efficacy
Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylate demonstrates potent cytotoxicity against the RPMI-8226 leukemia cell line (GI₅₀ = 0.08 µM) . Molecular docking simulations suggest interactions with the ATP-binding pocket of tyrosine kinases .
Applications in Material Science
The thiazole ring’s electron-deficient nature enables applications in:
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Organic Photovoltaics: As electron-transport layers in solar cells.
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Fluorescent Sensors: For detecting metal ions via chelation-enhanced fluorescence.
Comparative Analysis with Analogues
Compound | Key Difference | Bioactivity (MIC/GI₅₀) |
---|---|---|
Ethyl 2-aminothiazole-4-carboxylate | Lacks isobutyramido group | Lower antimicrobial potency |
2-Aminothiazole | Simpler structure | Limited solubility |
The isobutyramido group in ethyl 2-(isobutyramido)thiazole-4-carboxylate enhances target binding through hydrophobic interactions .
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